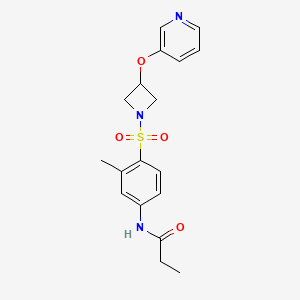![molecular formula C16H18N2O5 B2592831 3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid CAS No. 726153-69-1](/img/structure/B2592831.png)
3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid” is a chemical compound with the CAS Number: 726153-69-1 . It has a molecular weight of 318.33 and is also known as EPQ or ethyl-2-(6-carboxy-4-ethyl-3-quinolinecarboxamido) propionate. It belongs to the category of quinoline-containing compounds.
Molecular Structure Analysis
The InChI code for this compound is1S/C16H18N2O5/c1-3-18-13-9-10(16(22)23-4-2)5-6-11(13)17-12(15(18)21)7-8-14(19)20/h5-7,9,17H,3-4,8H2,1-2H3,(H,19,20) . This indicates the molecular formula of the compound is C16H18N2O5 . Physical And Chemical Properties Analysis
This compound appears as a powder . It has a melting point of 175-176 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Hydrolysis and Tautomerism
3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid and related compounds have been studied for their chemical properties, including hydrolysis reactions and tautomerism. For example, related compounds have been synthesized and their hydrolysis reactions with hydrochloric acid have been analyzed. This hydrolysis led to products like pyruvic acid and carbon dioxide, and the reactions have been discussed in relation to tautomerism between enamine and ketimine forms (Iwanami et al., 1964). Similarly, the compound ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate has been shown to exist as a tautomeric mixture of unsaturated and saturated esters in solution (Chapman, 1966).
Quality Control in Pharmaceutical Ingredients
The compound's derivatives have been evaluated for their role in quality control of active pharmaceutical ingredients (APIs). Analytical methods have been analyzed and tested for quality control of promising APIs among derivatives of similar compounds, highlighting the importance of methods like 13C NMR-spectroscopy for addressing tautomeric forms of these compounds (Zubkov et al., 2016).
Crystal Structure and Molecular Interactions
The crystal structure of similar compounds has been studied, providing insights into molecular interactions such as hydrogen bonds and π–π-stacking interactions. These studies have also involved molecular docking and dynamics studies with certain molecules, showcasing the potential of these compounds in various applications (Abad et al., 2020).
Synthetic Methods and Reactions
Extensive research has been conducted on the synthesis of related compounds and their subsequent reactions. These studies have led to the development of novel compounds with potential applications in various fields. For instance, the synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a new analogue of certain herbicides, demonstrates the versatility of these compounds in synthetic chemistry (Makino & Yoshioka, 1987).
Safety and Hazards
Propiedades
IUPAC Name |
3-(6-ethoxycarbonyl-4-ethyl-3-oxoquinoxalin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-3-18-13-9-10(16(22)23-4-2)5-6-11(13)17-12(15(18)21)7-8-14(19)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSGKZWAJGWCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)OCC)N=C(C1=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2592749.png)

![(3r,5r,7r)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2592752.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2592760.png)


![4-Fluoro-6-[(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B2592768.png)
![3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2592770.png)
![N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592771.png)
